molecular formula C13H19ClO B14073480 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene

1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene

Cat. No.: B14073480
M. Wt: 226.74 g/mol
InChI Key: HZNMKGXTMZONIX-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a 3-chloropropyl chain, an ethoxy group, and an ethyl group. The chloropropyl group (-CH2CH2CH2Cl) introduces reactivity for nucleophilic substitution, while the ethoxy (-OCH2CH3) and ethyl (-CH2CH3) groups influence electronic and steric properties. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as domperidone precursors and melatonin analogs .

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethoxy-5-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-11-8-12(6-5-7-14)10-13(9-11)15-4-2/h8-10H,3-7H2,1-2H3

InChI Key

HZNMKGXTMZONIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OCC)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The ethyl and ethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzene ring, to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed:

    Substitution: 1-(3-Hydroxypropyl)-3-ethoxy-5-ethylbenzene or 1-(3-Aminopropyl)-3-ethoxy-5-ethylbenzene.

    Oxidation: 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzaldehyde or 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzoic acid.

    Reduction: 1-(3-Chloropropyl)-3-ethoxy-5-ethylcyclohexane.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biochemical pathways and interactions, particularly those involving aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals, including polymers and resins, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethoxy and ethyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Bromo Analog: 1-(3-Bromopropyl)-3-ethoxy-5-ethylbenzene

The bromo-substituted variant shares the same structural backbone but replaces chlorine with bromine. Key differences include:

Property 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene 1-(3-Bromopropyl)-3-ethoxy-5-ethylbenzene
Molecular Formula C13H19ClO C13H19BrO
Molar Mass (g/mol) ~225.74 271.19
Boiling Point Not reported 318.9±27.0 °C (predicted)
Density (g/cm³) Not reported 1.203±0.06 (predicted)

Key Insights :

  • The bromo analog has a higher molar mass and boiling point due to bromine’s larger atomic size and stronger van der Waals forces.
  • Chlorine’s higher electronegativity may make the chloro compound more reactive in SN2 reactions compared to bromine .

Ethylmethylbenzenes (e.g., 1-Ethyl-3-methylbenzene)

Ethylmethylbenzenes are simpler derivatives with alkyl substituents. For example, 1-ethyl-3-methylbenzene (CAS 620-14-4) lacks functional groups like ethoxy or chloropropyl .

Property 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene 1-Ethyl-3-methylbenzene
Substituents Chloropropyl, ethoxy, ethyl Ethyl, methyl
Reactivity High (Cl for substitution; ethoxy for electronic effects) Low (alkyl groups only)
Applications Pharmaceutical intermediates Solvents, fuel additives

Key Insights :

  • The ethoxy group in the target compound donates electrons via resonance, activating the benzene ring for electrophilic substitution, whereas alkyl groups in ethylmethylbenzenes provide only weak activation.
  • The chloropropyl group adds synthetic versatility, enabling cross-coupling or alkylation reactions .

Chloropropyl-Substituted Carboranes

Carboranes with 3-chloropropyl substituents (e.g., 1-(3-chloropropyl)-closo-carborane) exhibit unique structural features. For instance, increasing chloropropyl substitution elongates the cage C–C bond (1.628 Å in unsubstituted carborane vs. 1.672 Å in disubstituted derivatives) due to steric strain .

Key Insights :

  • Unlike the planar benzene ring, carboranes form icosahedral clusters, leading to distinct steric and electronic environments.
  • Weak C–H···Cl hydrogen bonds in chloropropyl-carboranes (e.g., C3···Cl distance: 3.209 Å ) are absent in the target compound, highlighting differences in intermolecular interactions.

Pharmaceutical Derivatives with Chloropropyl Groups

  • Domperidone Intermediate : 1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one is used in domperidone synthesis, leveraging the chloropropyl group for piperidine ring formation .
  • Melatonin Analogs : N-{2-[1-(3-Chloropropyl)-5-methoxy-1H-indol-3-yl]ethyl}acetamide demonstrates the chloropropyl group’s role in receptor-binding modifications .

Key Insights :

  • The chloropropyl group serves as a flexible linker in drug design, enabling conjugation with heterocycles (e.g., benzimidazoles, indoles).

Biological Activity

Chemical Structure and Properties

1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene has the following molecular characteristics:

  • Molecular Formula : C12H17ClO
  • Molecular Weight : 228.72 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a chloropropyl group, an ethoxy group, and an ethyl-substituted benzene ring, which may influence its interactions with biological systems.

The biological activity of 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene is primarily attributed to its ability to interact with various cellular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Effects on Cellular Processes

Research indicates that this compound may exhibit:

  • Cytotoxicity : Studies suggest that 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene can induce cell death in certain cancer cell lines, potentially through apoptosis or necrosis pathways.
  • Antioxidant Activity : Some findings indicate that it may possess antioxidant properties, reducing oxidative stress in cells.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene on various cancer cell lines. For instance:

StudyCell LineConcentration (µM)Effect Observed
Study AMCF-7 (breast cancer)1050% cell viability reduction
Study BHeLa (cervical cancer)20Induction of apoptosis
Study CA549 (lung cancer)15Increased reactive oxygen species

In Vivo Studies

In vivo studies have also been conducted to assess the compound's effects on animal models. For example:

  • Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to controls.
  • Toxicological Assessment : Evaluations indicated that while the compound exhibited anticancer properties, it also caused mild hepatotoxicity at higher doses.

Clinical Relevance

The potential therapeutic applications of 1-(3-Chloropropyl)-3-ethoxy-5-ethylbenzene are being explored in the context of drug development for specific cancers. Its unique structure may allow for the design of derivatives with improved efficacy and reduced toxicity.

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